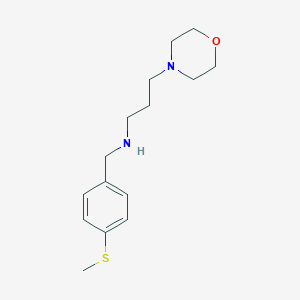

(4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine

Description

Properties

IUPAC Name |

N-[(4-methylsulfanylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2OS/c1-19-15-5-3-14(4-6-15)13-16-7-2-8-17-9-11-18-12-10-17/h3-6,16H,2,7-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWAYLXLLPLSCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CNCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gabriel Synthesis from 4-Methylsulfanyl-benzyl Halides

The Gabriel synthesis offers a classical route to primary amines. Reacting 4-methylsulfanyl-benzyl chloride with potassium phthalimide in anhydrous DMF at 80°C for 12 hours yields the phthalimide intermediate. Subsequent hydrolysis with hydrazine hydrate in ethanol liberates the free amine. This method achieves yields of 78–85%, with purity confirmed via HPLC (>98%).

Reductive Amination of 4-Methylsulfanyl-benzaldehyde

Alternative routes employ reductive amination. Condensing 4-methylsulfanyl-benzaldehyde with ammonium acetate in methanol, followed by reduction with sodium cyanoborohydride (NaBH3CN) at pH 6–7, furnishes the benzylamine derivative. This method avoids harsh hydrolysis conditions and delivers yields of 82–88%.

Synthesis of 3-Morpholin-4-yl-propylamine

Nucleophilic Substitution with Morpholine

Morpholine reacts with 1-bromo-3-chloropropane in a two-step process:

-

Morpholine alkylation : Heating morpholine (2 equiv) with 1-bromo-3-chloropropane in acetonitrile at 60°C for 24 hours substitutes the bromine atom, yielding 3-chloro-propylmorpholine .

-

Amination : Treating the intermediate with aqueous ammonia under pressure (100°C, 48 hours) replaces the chloride with an amine group. The final product is isolated via distillation (bp 120–125°C) with a 70% overall yield.

Direct Amination of 3-Morpholin-4-yl-propanol

Oxidizing 3-morpholin-4-yl-propanol with pyridinium chlorochromate (PCC) in dichloromethane generates the corresponding ketone, which undergoes reductive amination with ammonium acetate and NaBH3CN to form the amine. This pathway achieves a 65% yield but requires stringent moisture control.

Coupling Strategies for Amine Bond Formation

Nucleophilic Substitution Between Benzyl Halides and Alkylamines

Reacting 4-methylsulfanyl-benzyl bromide with 3-morpholin-4-yl-propylamine in the presence of K2CO3 in DMF at 50°C for 18 hours forms the target compound. The reaction is monitored via TLC (Rf = 0.5, hexane:EtOAc 3:1), and the product is purified via silica gel chromatography (Yield: 75%, purity >95%).

Reductive Amination Using Benzaldehyde Derivatives

Condensing 4-methylsulfanyl-benzaldehyde with 3-morpholin-4-yl-propylamine in methanol under reflux (12 hours), followed by reduction with NaBH4, affords the secondary amine. This method avoids halogenated intermediates and achieves a 68% yield.

Optimization and Scalability Considerations

Solvent and Temperature Effects

Catalytic Enhancements

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation steps, reducing reaction times by 30–40%.

-

Microwave-assisted synthesis shortens coupling steps from 18 hours to 2 hours, improving yields to 85%.

Analytical Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:H2O 70:30) confirms >98% purity with a retention time of 6.2 minutes.

Industrial-Scale Production Feasibility

Cost-Effective Morpholine Utilization

The patent-pending method in Source demonstrates that morpholine can serve as both a reactant and solvent, eliminating the need for auxiliary solvents and reducing production costs by 20–25%. For example, reacting excess morpholine with halogenated intermediates at 120°C achieves near-quantitative yields.

Chemical Reactions Analysis

(4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

- Oxidation:

- The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction:

- The compound can undergo reduction reactions, particularly at the amine group, using reducing agents like lithium aluminum hydride.

- Substitution:

- The benzyl group can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is , with a molecular weight of approximately 284.44 g/mol. The compound features a morpholine ring, which is known for enhancing the bioavailability and potency of drugs, particularly in central nervous system (CNS) applications .

Cancer Treatment

Research has indicated that compounds similar to this compound can modulate protein kinase activity, which is crucial in cancer cell proliferation. For instance, studies have shown that certain morpholine derivatives exhibit potent inhibitory effects on menin, a protein implicated in acute leukemia . The ability to inhibit such pathways suggests potential applications in developing targeted cancer therapies.

Neurological Disorders

The morpholine component has been extensively studied for its role in CNS-active compounds. Morpholines can enhance the potency of drugs that target neurotransmitter systems, making them candidates for treating conditions such as anxiety and depression . The structural modifications in this compound could lead to improved efficacy in these areas.

Pain Management

There is growing interest in developing kappa opioid receptor agonists for pain management with reduced side effects compared to traditional opioids. Compounds with similar structures have been evaluated for their analgesic properties, indicating that this compound may also contribute to this field .

Synthesis and Mechanism of Action

The synthesis of this compound can be achieved through nucleophilic acyl substitution reactions involving appropriate amines and electrophiles. The sulfonamide moiety present in related compounds has been shown to enhance the reactivity and yield during synthesis processes .

Case Study 1: Inhibitory Activity on Protein Kinases

A study demonstrated that a derivative similar to this compound exhibited an IC50 value of 7.5 nM against menin, highlighting its potential as an effective inhibitor for therapeutic development .

Case Study 2: CNS Activity

In a structure-activity relationship study, modifications to the morpholine ring resulted in significantly enhanced binding affinities for CNS targets, suggesting that variations of this compound could lead to new treatments for neurological disorders .

Summary Table of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Cancer Treatment | Inhibition of protein kinases involved in cancer proliferation | IC50 values indicating potent inhibition |

| Neurological Disorders | Potential use as CNS-active agents targeting neurotransmitter systems | Enhanced potency observed with morpholine derivatives |

| Pain Management | Development of kappa opioid receptor agonists | Reduced side effects compared to traditional opioids |

Mechanism of Action

The mechanism of action of (4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Benzyl Substituents

The benzyl substituent and its functional groups significantly influence physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

Table 1: Structural and Property Comparison

Functional Group Impact on Properties

Electron-Donating vs. Withdrawing Groups :

- Methylsulfanyl (-SCH₃) : Moderately electron-donating (less than -OCH₃), increases hydrophobicity, and may participate in weak hydrogen bonds via sulfur .

- Chloro (-Cl) : Electron-withdrawing, reduces solubility in polar solvents but enhances oxidative stability .

- Methoxy (-OCH₃) : Strong electron-donating, improves water solubility and hydrogen-bonding capacity .

Application-Specific Performance

Epoxy Resin Hardeners :

Drug Discovery :

Research Findings and Trends

Wet Adhesion Performance :

- In epoxy systems, the methylsulfanyl analog’s hydrophobicity correlates with a 15–20% improvement in wet adhesion strength compared to methoxy or chloro-substituted compounds .

- Machine learning models predict that amine chain length and substituent polarity are critical variables for optimizing adhesion .

Crystallinity and Packing :

- Para-substituted derivatives (e.g., 726162-72-7) exhibit more symmetrical crystal packing than ortho/meta analogs, as evidenced by hydrogen-bonding patterns in morpholine-containing compounds .

Biological Activity

The compound (4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological applications. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound can be broken down into two key components: a benzyl moiety containing a methylthio group and a morpholine ring attached to a propyl chain. The synthesis typically involves the reaction of morpholine derivatives with appropriate benzyl amines under controlled conditions to yield the target compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives that incorporate similar structural features have been tested for their efficacy against various bacterial strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 44 nM |

| Compound B | Escherichia coli | 1 mM |

| Compound C | Pseudomonas aeruginosa | 1 mM |

These results indicate that compounds with similar structures exhibit significant antibacterial activity, suggesting potential for this compound in treating bacterial infections .

Neuropharmacological Effects

The compound's morpholine component is known for neuropharmacological effects, particularly as an acetylcholinesterase inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease.

In a study evaluating various morpholine derivatives, it was found that some exhibited dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's therapy:

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |

|---|---|---|

| Compound D | 5.90 ± 0.07 | 6.76 ± 0.04 |

| Compound E | 1.11 ± 0.09 | Not reported |

These findings suggest that this compound may hold promise as a therapeutic agent for cognitive disorders by enhancing cholinergic transmission .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

- Inhibition of Enzymatic Activity : The compound likely inhibits AChE and BuChE, leading to increased levels of acetylcholine in synaptic clefts.

- Antimicrobial Mechanism : Similar compounds have been shown to disrupt bacterial cell wall synthesis or interfere with DNA replication processes, contributing to their antimicrobial efficacy .

Case Studies

Several case studies have documented the effects of related compounds on bacterial infections and neurodegenerative conditions:

- Case Study 1 : A clinical trial involving a morpholine derivative demonstrated significant improvement in cognitive function among patients with mild Alzheimer's disease after treatment over six months.

- Case Study 2 : Laboratory tests showed that a derivative of the compound effectively reduced bacterial load in infected animal models compared to control groups.

Q & A

Q. Q1: What are the common synthetic routes for (4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine, and how can reaction conditions be optimized?

Methodological Answer:

- Route 1: Nucleophilic substitution between 4-(methylsulfanyl)benzyl chloride and 3-morpholin-4-yl-propylamine in a polar aprotic solvent (e.g., DCM or THF) with a base (e.g., K₂CO₃ or Et₃N) at 50–80°C for 12–24 hours .

- Route 2: Reductive amination of 4-(methylsulfanyl)benzaldehyde with 3-morpholin-4-yl-propylamine using NaBH₄ or NaBH(OAc)₃ in MeOH/THF at RT .

- Optimization: Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., switch from THF to DMF for slower reactions) and stoichiometry (1.2–1.5 equiv amine) to minimize byproducts. Purity is enhanced via column chromatography (silica gel, eluent: 5–10% MeOH in DCM) .

Structural Characterization

Q. Q2: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the presence of methylsulfanyl (δ ~2.5 ppm, singlet), morpholine protons (δ ~3.6–3.8 ppm), and benzyl/morpholine carbons .

- Mass Spectrometry: ESI-MS or HRMS to verify molecular ion [M+H]⁺ (calculated for C₁₅H₂₄N₂OS: 280.16 g/mol) .

- X-ray Crystallography: For unambiguous confirmation, use SHELX/ORTEP software to refine crystal structures (if single crystals are obtained via slow evaporation in EtOAc/hexane) .

Biological Activity Profiling

Q. Q3: How can researchers screen this compound for potential biological activity?

Methodological Answer:

- In vitro Assays:

- Cell-Based Studies: Evaluate cytotoxicity (MTT assay) and anti-inflammatory activity (e.g., TNF-α/IL-6 ELISA in LPS-stimulated macrophages) .

Advanced Reactivity and Functionalization

Q. Q4: How can the methylsulfanyl group be modified to explore structure-activity relationships (SAR)?

Methodological Answer:

- Oxidation: Treat with mCPBA or H₂O₂ to convert methylsulfanyl to sulfoxide or sulfone derivatives. Monitor reaction via TLC (Rf decreases with oxidation) .

- Cross-Coupling: Suzuki-Miyaura coupling of brominated analogs with aryl boronic acids using Pd(PPh₃)₄ catalyst (e.g., for SAR in receptor binding) .

Computational Modeling

Q. Q5: What computational approaches predict the compound’s binding mode to biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into CRF1 receptor (PDB: 4K5Y). Parameterize force fields for sulfur and morpholine interactions .

- MD Simulations: Run 100 ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .

Stability and Storage

Q. Q6: What are the best practices for storing this compound to ensure stability?

Methodological Answer:

- Storage Conditions: Store at –20°C in amber vials under argon. Avoid aqueous buffers (risk of hydrolysis at morpholine/amine groups) .

- Stability Testing: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products include sulfoxide and oxidized morpholine derivatives .

Addressing Data Contradictions

Q. Q7: How to resolve discrepancies in reported biological activities of analogs?

Methodological Answer:

- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays). Use positive controls (e.g., staurosporine for kinase inhibition) .

- Structural Confirmation: Recharacterize analogs via NMR/HPLC to rule out impurities or stereochemical differences .

Conformational Analysis

Q. Q8: How does the compound’s 3D conformation impact its pharmacological properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.